8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide
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Overview
Description
Preparation Methods
The synthesis of 8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxopiperidinyl moiety: This step involves the reaction of appropriate starting materials under controlled conditions to form the dioxopiperidinyl structure.
Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, where an appropriate azide source reacts with a precursor compound.
Coupling with the isoindolyl moiety: The final step involves coupling the dioxopiperidinyl-azido intermediate with the isoindolyl moiety to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to abnormal protein function.
Mechanism of Action
The mechanism of action of 8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to 8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]octanamide include:
8-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]octanamide:
N-(2,6-dioxopiperidin-3-yl)-2-fluoro-4-(piperazin-1-yl)benzamide: This compound contains a piperazinyl moiety and a fluorine atom, which confer different chemical properties and biological activities.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H24N6O5 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]octanamide |
InChI |
InChI=1S/C21H24N6O5/c22-26-23-12-5-3-1-2-4-9-16(28)24-14-8-6-7-13-18(14)21(32)27(20(13)31)15-10-11-17(29)25-19(15)30/h6-8,15H,1-5,9-12H2,(H,24,28)(H,25,29,30) |
InChI Key |
DCOJUFIRMMRYEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN=[N+]=[N-] |
Origin of Product |
United States |
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